

Technical Support Center: SARS-CoV-2 Main Protease (Mpro) Enzymatic Assays

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Compound of Interest

Compound Name: SARS-CoV-2-IN-52

Cat. No.: B15563601

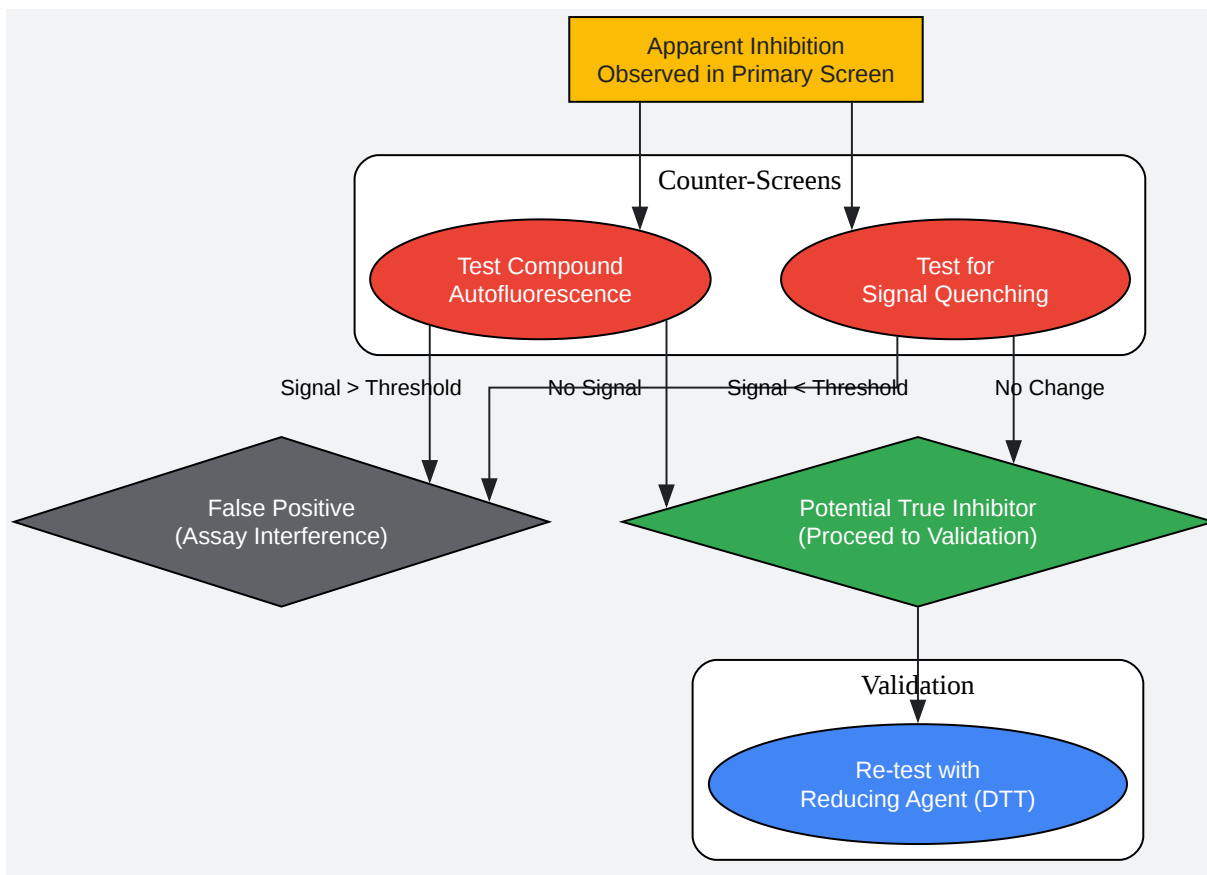
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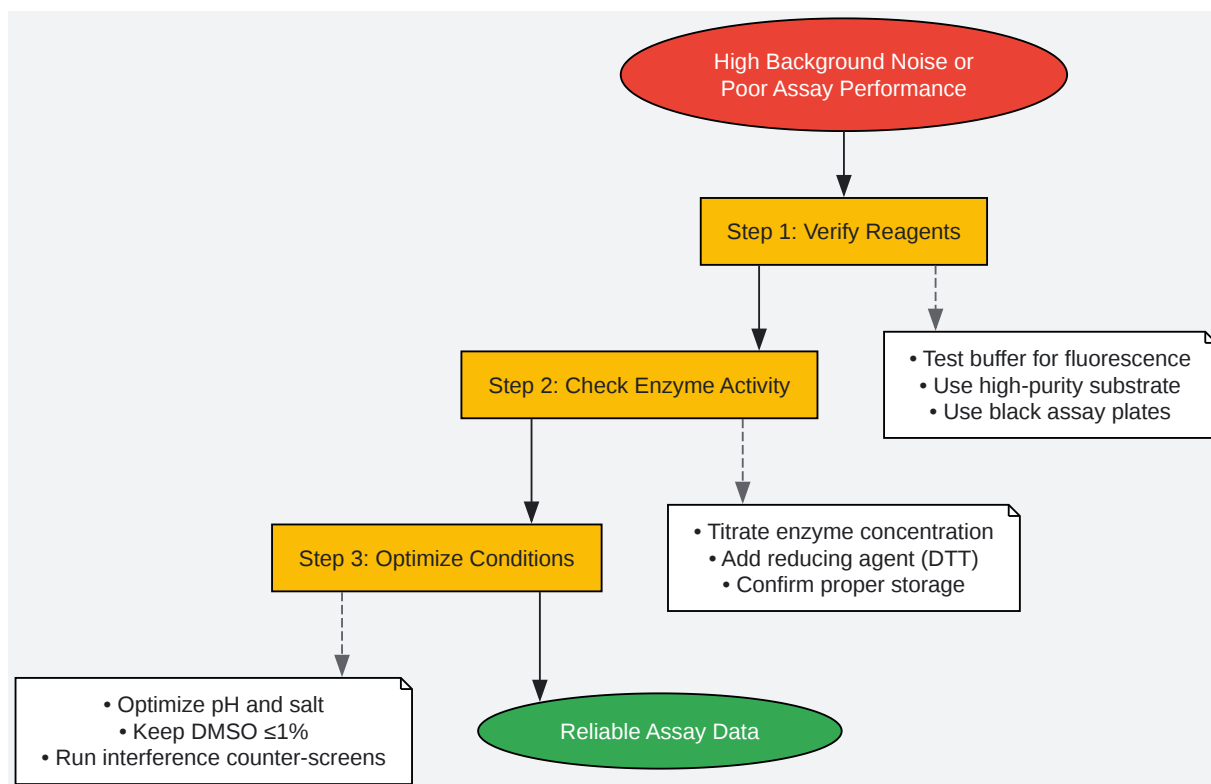
Welcome to the technical support center for SARS-CoV-2 Main Protease (Mpro/3CLpro) enzymatic assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize background noise and ensure data integrity during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the SARS-CoV-2 Mpro enzymatic assay?

The most common method is a Förster Resonance Energy Transfer (FRET) based assay.^{[1][2]}^[3] This assay utilizes a synthetic peptide substrate that mimics a natural cleavage site of the Mpro. This substrate is labeled with two molecules: a fluorophore (like EDANS or FAM) and a quencher (like DABCYL).^{[1][3]} In the intact peptide, the quencher is close to the fluorophore and suppresses its fluorescent signal. When the Mpro enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.^[3] The rate of this fluorescence increase is directly proportional to the enzyme's activity.





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References

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